molecular formula C10H17BrN2OS B8081874 (3aS,6aR)-4-(5-Bromopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one

(3aS,6aR)-4-(5-Bromopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one

Cat. No.: B8081874
M. Wt: 293.23 g/mol
InChI Key: UOEFYJDREUFJRJ-CIUDSAMLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aS,6aR)-4-(5-Bromopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one (CAS: 304439-23-4) is a brominated heterocyclic compound with the molecular formula C₁₀H₁₇BrN₂OS and a molecular weight of 293.22 g/mol . It features a thienoimidazolone core substituted with a 5-bromopentyl chain, which enhances its reactivity in alkylation and cross-coupling reactions. This compound is a key intermediate in synthesizing biotin derivatives and probes for biological targeting, such as microtubule-disrupting agents . It is stored under dry conditions at 2–8°C and classified as a Class 6.1 hazardous substance due to acute toxicity (H301, H311, H331) .

Properties

IUPAC Name

(3aS,4S,6aR)-4-(5-bromopentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrN2OS/c11-5-3-1-2-4-8-9-7(6-15-8)12-10(14)13-9/h7-9H,1-6H2,(H2,12,13,14)/t7-,8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEFYJDREUFJRJ-CIUDSAMLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCCBr)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCCBr)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3aS,6aR)-4-(5-Bromopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one typically involves multiple steps, starting from readily available precursors. One common route includes the cyclization of a suitable thieno precursor with an imidazole derivative under controlled conditions. The bromopentyl side chain is introduced through a nucleophilic substitution reaction, where a bromopentyl halide reacts with the intermediate compound.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole derivative.

    Substitution: The bromopentyl side chain is highly reactive and can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can react with the bromopentyl side chain under mild conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for its potential as a therapeutic agent in several domains:

Anticancer Activity

Research indicates that compounds structurally similar to (3aS,6aR)-4-(5-Bromopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one may exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For instance, studies on related thienoimidazole derivatives have shown promising results as inhibitors of poly(ADP-ribose) polymerases (PARP), which are crucial for DNA repair mechanisms in cancer cells . The ability to interfere with these pathways suggests that this compound could be further explored for its anticancer efficacy.

Neuropharmacological Effects

The thienoimidazole scaffold is known for its neuroactive properties. Compounds within this class have been studied for their potential effects on neurotransmitter systems, particularly regarding anxiety and depression . The bromopentyl side chain may enhance the lipophilicity and bioavailability of the compound, making it a candidate for further investigation in neuropharmacology.

Antimicrobial Properties

Initial studies suggest that thieno[3,4-d]imidazole derivatives can possess antimicrobial activity. The halogenated side chains often enhance the biological activity against various pathogens due to their ability to disrupt microbial membranes or interfere with metabolic processes . This aspect warrants further exploration for potential applications in treating infections.

Case Studies and Research Findings

A thorough review of literature reveals several case studies highlighting the applications of similar compounds:

StudyFindings
Study on PARP InhibitorsIdentified novel tetrahydropyridophthlazinones as potent PARP inhibitors with implications for cancer therapy.
Neuroactive CompoundsDiscussed the effects of new psychoactive substances on mental health, indicating potential therapeutic targets for thienoimidazoles.
Antimicrobial ResearchExplored the antimicrobial effects of halogenated thieno derivatives against various bacterial strains.

Mechanism of Action

The mechanism of action of (3aS,6aR)-4-(5-Bromopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one involves its interaction with molecular targets through its functional groups. The bromopentyl side chain can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thieno[3,4-d]imidazole core can interact with various receptors or enzymes, modulating their function and leading to biological effects.

Comparison with Similar Compounds

Substituent Variations and Functional Groups

The thienoimidazolone scaffold is versatile, with modifications altering reactivity and applications:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications References
Target Compound 5-Bromopentyl C₁₀H₁₇BrN₂OS 293.22 Biotinylation, alkylation probes
(3aS,6aR)-4-(3-Oxobutyl) derivative 3-Oxobutyl C₉H₁₄N₂O₂S 214.28 Unknown (potential ketone reactivity)
4-Bromo-1H-thieno[3,4-d]imidazol-2(3H)-one Bromine (no alkyl chain) C₅H₃BrN₂OS 217.06 Precursor for cross-coupling
4-(4-Azidobutyl) derivative 4-Azidobutyl C₉H₁₅N₅OS 241.31 Click chemistry applications
BPA-biotin derivative 1 5-Iodopentyl Not specified ~400 (estimated) Microtubule disruption studies

Key Observations :

  • The bromopentyl chain in the target compound facilitates nucleophilic substitution (e.g., Suzuki coupling), whereas the azidobutyl analog () enables click chemistry.

Physicochemical and Spectroscopic Data

  • 1H-NMR: The target compound’s bromopentyl chain would show signals at δ ~3.4 (CH₂Br) and δ ~1.2–1.8 (pentyl CH₂), similar to the δ 6.51 (aromatic H) in 4-bromo-1H-thienoimidazolone .
  • IR : Bromine-related stretches (~550–600 cm⁻¹) distinguish it from azide-containing analogs (~2100 cm⁻¹ for N₃) .

Biological Activity

The compound (3aS,6aR)-4-(5-bromopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one , also known by its CAS number 304439-23-4, is a heterocyclic organic molecule featuring a thienoimidazole structure. This unique configuration may confer various biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, drawing on available literature and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of the compound is C10H17BrN2OSC_{10}H_{17}BrN_2OS with a molecular weight of 293.22 g/mol. The presence of the bromopentyl substituent enhances its lipophilicity, potentially influencing its interactions with biological targets.

PropertyValue
Molecular FormulaC10H17BrN2OS
Molecular Weight293.22 g/mol
CAS Number304439-23-4
Storage ConditionsSealed, 2-8°C

Biological Activity Overview

Research into similar thienoimidazole compounds suggests several potential biological activities:

  • Antimicrobial Activity : Compounds with thienoimidazole structures have shown significant antimicrobial properties against various bacterial strains. For instance, studies indicate that modifications in the thieno ring can enhance antibacterial potency .
  • Antitumor Activity : Thienoimidazoles have been investigated for their antitumor effects, particularly in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells . The structure-activity relationship (SAR) studies indicate that specific substitutions can enhance these effects.
  • Inhibition of Gastric H+/K(+)-ATPase : Some thieno[3,4-d]imidazole derivatives have demonstrated potential as inhibitors of gastric acid secretion by targeting H+/K(+)-ATPase, which is crucial for proton transport in gastric epithelial cells .

1. Antimicrobial Properties

A study on related thienoimidazole derivatives indicated that modifications at the 4-position significantly influenced antimicrobial activity against Gram-positive and Gram-negative bacteria. The introduction of halogenated alkyl chains was particularly effective in enhancing activity .

2. Antitumor Activity

In vitro studies have shown that certain thienoimidazole derivatives exhibit cytotoxicity against various cancer cell lines. For example, one derivative demonstrated an IC50 value of 0.043 μM against PARP-1 enzyme, indicating strong potential as an anticancer agent .

3. Structure-Activity Relationship (SAR)

The biological activity of thienoimidazoles often correlates with their structural features. For instance, the presence of electron-withdrawing groups has been linked to increased potency against certain biological targets . The bromopentyl group in this compound could similarly enhance its biological interactions.

Comparative Analysis with Similar Compounds

The following table summarizes notable activities of structurally related compounds:

Compound NameStructure FeaturesNotable Activity
ThienopyridineThienopyridine coreAntithrombotic
ThienotriazolodiazepineFused thieno-triazole ringsAnticonvulsant
Benzothiazole derivativesBenzothiazole coreAntimicrobial
(3aS,6aR)-4-(5-Bromopentyl)Thieno-imidazole structurePotentially diverse activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3aS,6aR)-4-(5-Bromopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis can leverage Grignard reagent-mediated alkylation (e.g., using 1,4-dibromobutane and magnesium in THF under argon) to introduce the bromopentyl chain . For stereochemical control, chiral HPLC or enzymatic resolution methods are recommended. Evidence from similar thienoimidazolone syntheses highlights the use of potassium thioacetate in DMF at 150°C to form the thieno ring, followed by recrystallization (e.g., 2-propanol) to isolate the (3aS,6aR) diastereomer .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR can confirm regiochemistry and stereochemistry, with characteristic shifts for the tetrahydrothienoimidazolone core (e.g., δ 3.1–3.5 ppm for bridgehead protons) .
  • IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1640 cm1^{-1} (C=N) validate the imidazolone moiety .
  • Mass Spectrometry : High-resolution MS (HRMS) or LC-MS can confirm molecular weight (e.g., expected [M+H]+^+ for C12_{12}H18_{18}BrN2_2OS: ~341.03) .

Q. How can researchers address solubility limitations of this compound in aqueous buffers?

  • Methodological Answer : Due to its low solubility (0.6 g/L at 25°C), co-solvents like DMSO (<10% v/v) or cyclodextrin-based formulations can enhance solubility. Preclinical studies on analogs recommend using surfactant-assisted sonication for in vitro assays .

Advanced Research Questions

Q. What is the mechanistic role of the 5-bromopentyl substituent in modifying biological activity or reactivity?

  • Methodological Answer : The bromine atom serves as a leaving group for nucleophilic substitution (e.g., coupling with amines or thiols to generate derivatives). In enzyme inhibition studies, bromoalkyl chains enhance lipophilicity, improving membrane permeability. For example, analogs with similar bromoalkyl groups showed enhanced binding to biotin protein ligase via covalent modification of active-site residues . Kinetic assays (e.g., IC50_{50} determination) paired with molecular docking can validate this mechanism .

Q. Which biological targets are most promising for this compound, based on structural analogs?

  • Methodological Answer :

  • Biotin-Dependent Enzymes : The thienoimidazolone scaffold mimics biotin, making it a potential inhibitor of biotin carboxylase or ligases. Competitive binding assays using 3^{3}H-biotin displacement are recommended .
  • GPCRs : Bromoalkyl-substituted imidazolones have shown activity as angiotensin II receptor antagonists. Radioligand binding assays (e.g., with 125^{125}I-Sar1^1-Ang II) can identify affinity .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Methodological Answer :

  • Derivatization : Replace the bromine with azide (via SN2) for click chemistry-based modifications (e.g., triazole formation with alkynes) .
  • In Silico Screening : Molecular dynamics simulations can predict how side-chain length (e.g., pentyl vs. hexyl) impacts target binding. Free energy perturbation (FEP) calculations are useful for ranking derivatives .
  • In Vitro Testing : Use dose-response assays (e.g., enzyme inhibition or cell viability) to correlate substituent changes with potency .

Q. What strategies are effective for assessing in vivo stability and metabolism of this compound?

  • Methodological Answer :

  • Metabolic Profiling : Administer the compound to rodent models and analyze plasma/tissue extracts via LC-MS/MS. Look for dealkylation (bromine loss) or oxidation of the thieno ring .
  • Radiolabeling : Synthesize a 14^{14}C-labeled version to track absorption and excretion. Microsomal stability assays (e.g., human liver microsomes + NADPH) can identify cytochrome P450-mediated degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.